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Compound of Interest

Compound Name: PI5P4Ks-IN-3

Cat. No.: B12384734

For researchers, scientists, and drug development professionals, the quest for potent and
selective kinase inhibitors is a continuous journey. This guide provides a comprehensive
comparison of recently synthesized analogs of PI5P4Ks-IN-3, a covalent inhibitor of
Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), with a focus on improved potency and
detailed experimental methodologies.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a
crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to
phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is integral to various cellular
functions, including cell growth, proliferation, and survival. Dysregulation of PI5P4K activity has
been implicated in a range of diseases, including cancer, making these enzymes attractive
therapeutic targets.

This guide focuses on the structure-activity relationship (SAR) of a series of covalent pan-
P15P4K inhibitors, including PI5P4Ks-IN-3 (also referred to as compound 30 in some
literature), and presents a systematic comparison of their potency against different PISP4K
isoforms.

Comparative Potency of PI5SP4Ks-IN-3 and Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of PI5P4Ks-IN-3 and its
analogs against PI5P4Ka and PISP4Kf3. The data is derived from a structure-activity
relationship study of covalent pan-phosphatidylinositol 5-phosphate 4-kinase inhibitors.[1][2]
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Compound PI5P4Ka IC50 (pM) PI5P4Kp IC50 (pM)
PI5P4Ks-IN-3 (Compound 30) 1.34 9.9

THZ-P1-2 0.19 ~75% inhibition at 0.7 uM
Analog 6 > 20 > 20

Analog 7 1.8 > 20

Analog 8 0.4 4.5

Analog 9 0.2 15

Analog 10 0.3 2.1

Analog 11 0.5 3.2

The PI5P4K Signaling Pathway

PI5P4Ks are key regulators of phosphoinositide signaling, a complex network that governs a
multitude of cellular processes. A critical intersection of this pathway is with the Hippo signaling
pathway, a central regulator of organ size and cell proliferation. The core kinases of the Hippo
pathway, MST1/2, have been shown to phosphorylate and inhibit PI5SP4Ks. This interaction
modulates the activity of YAP, a key downstream effector of the Hippo pathway, which is often
dysregulated in cancer.[3][4]
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PI5P4K and Hippo Signaling Intersection.

Experimental Protocols
General Synthesis of PI5SP4Ks-IN-3 Analogs

The synthesis of the covalent pan-PI5P4K inhibitors, including PI5SP4Ks-IN-3, generally follows
a common synthetic route. The core scaffold is typically assembled through a series of coupling
reactions, followed by the introduction of the acrylamide warhead which is responsible for the

covalent interaction with the target kinase.

A representative synthetic scheme is depicted below. For detailed experimental procedures,
including reaction conditions and characterization of all synthesized compounds, please refer
to the Supporting Information of Manz et al., 2019, ACS Med. Chem. Lett.[1]
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General synthetic workflow for PISP4K inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)

The potency of the synthesized inhibitors was determined using a bioluminescence-based in
vitro kinase assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

Recombinant human PI5P4Ka or PISP4K[3 enzyme

PI5P substrate

« ATP

ADP-GIlo™ Kinase Assay Kit (Promega)

Test compounds (inhibitors) dissolved in DMSO

Assay buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClI2, 0.1 mg/mL BSA)
Procedure:
o Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

o Reaction Setup: In a 384-well plate, add the following components in order:

[e]

Assay buffer

o

Test compound or DMSO (vehicle control)

[¢]

PI5P4K enzyme

PI5P substrate

[¢]

« Initiation: Initiate the kinase reaction by adding ATP.

 Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1
hour).
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e Termination and ADP Detection:

o Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a
luminescent signal. Incubate for 30 minutes at room temperature.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of
inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational understanding of the current landscape of PI5P4Ks-IN-3
analogs. The provided data and protocols serve as a valuable resource for researchers aiming
to develop more potent and selective inhibitors for this promising therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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